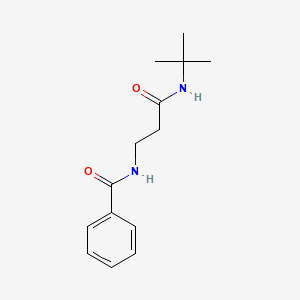![molecular formula C25H18O3 B14957968 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14957968.png)
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a naphthylmethoxy group and a methyl group attached to the benzo[c]chromen-6-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the following key steps:
Formation of 2-hydroxychalcones: This involves the reaction of substituted benzaldehydes with acetophenones in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[c]chromen-6-one derivatives.
Aplicaciones Científicas De Investigación
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Materials Science: The compound is explored for its use in organic electronics and photonics.
Biological Studies: It is studied for its antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell proliferation and apoptosis.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-methyl-5-(1-naphthylmethoxy)-4-phenyl-2H-chromen-2-one
Uniqueness
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthylmethoxy group enhances its interaction with biological targets, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C25H18O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-methyl-3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C25H18O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-14H,15H2,1H3 |
Clave InChI |
LCFKDNBHANXDMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B14957926.png)
![2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B14957943.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B14957951.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957956.png)

![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B14957963.png)
![8-hexyl-7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14957972.png)
![3-benzyl-6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957977.png)
![methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14957984.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B14957996.png)


